7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative . The regioselectivity of the reaction can be influenced by the choice of solvent, with trifluoroacetic acid favoring the formation of 5-difluoromethyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
5-difluoromethylpyrazolo[1,5-a]pyrimidine: A regioisomer with similar structural features but different regioselectivity in synthesis.
Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate: A related compound with a different substituent pattern.
6-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-2-methoxy-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine: Another structurally related compound with distinct functional groups.
Uniqueness
The uniqueness of 7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its difluoromethyl group imparts unique electronic properties, while the dimethoxyphenyl and phenyl groups contribute to its structural complexity and potential interactions with biological targets.
Properties
Molecular Formula |
C22H18F2N4O3 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H18F2N4O3/c1-30-18-9-8-14(10-19(18)31-2)26-22(29)15-12-25-28-17(20(23)24)11-16(27-21(15)28)13-6-4-3-5-7-13/h3-12,20H,1-2H3,(H,26,29) |
InChI Key |
BBPLFBBSYJQJQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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